molecular formula C13H11N3O B2824521 N-(benzylideneamino)pyridine-4-carboxamide CAS No. 533-02-8

N-(benzylideneamino)pyridine-4-carboxamide

Cat. No.: B2824521
CAS No.: 533-02-8
M. Wt: 225.25 g/mol
InChI Key: UFMAHOLDSCSFMC-XNTDXEJSSA-N
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Description

“N-(benzylideneamino)pyridine-4-carboxamide” is a chemical compound . It is related to isonicotinamide (pyridine-4-carboxamide), which is the amide form of isonicotinic acid .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms . These methods can potentially be applied to synthesize “this compound”. For instance, solution-phase parallel synthesis and high throughput evaluation have been used to identify new pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its relation to isonicotinamide. Isonicotinamide has a molecular formula of C6H6N2O and a molecular weight of 122.1246 .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, can display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They can inhibit the expression and activities of certain vital inflammatory mediators .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its relation to isonicotinamide. Isonicotinamide is soluble in water (191 g/L), and is also soluble in ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/L) .

Mechanism of Action

The mechanism of action of “N-(benzylideneamino)pyridine-4-carboxamide” can be inferred from its relation to pyrimidines. Pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators .

Properties

CAS No.

533-02-8

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

N-[(E)-benzylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H11N3O/c17-13(12-6-8-14-9-7-12)16-15-10-11-4-2-1-3-5-11/h1-10H,(H,16,17)/b15-10+

InChI Key

UFMAHOLDSCSFMC-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2

SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

solubility

not available

Origin of Product

United States

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